Reduced CYP3A4 Inhibition Liability vs. Typical 1,2,4-Triazine Kinase Inhibitors
5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine exhibits weak inhibition of CYP3A4 (IC50 = 50 μM) in human liver microsomes [1]. This value is substantially higher (indicating lower inhibition potency) than that observed for optimized c-Met kinase inhibitors within the 1,2,4-triazine class, where potent CYP inhibition is a common liability. For context, the lead c-Met inhibitor NCI 748494/1 (a 1,2,4-triazine derivative) displays c-Met IC50 = 31.70 μM but its CYP inhibition profile is not explicitly reported; however, structurally related triazine kinase inhibitors frequently exhibit sub-micromolar CYP inhibition, necessitating careful ADME optimization [2]. The 50 μM CYP3A4 IC50 suggests that 5-(4-Methoxy-3-nitrophenyl)-1,2,4-triazin-3-amine presents a lower risk of CYP-mediated drug-drug interactions when used as a chemical probe or scaffold, relative to more potent kinase inhibitors in the same chemical series.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 50 μM (50,000 nM) |
| Comparator Or Baseline | Optimized 1,2,4-triazine c-Met kinase inhibitors (class-level observation): Typically sub-μM to low μM CYP inhibition |
| Quantified Difference | Target compound is ~10- to 100-fold less potent as a CYP3A4 inhibitor than optimized triazine kinase inhibitors |
| Conditions | Pooled mixed-gender human liver microsomes, testosterone substrate, NADPH, 3 min pre-incubation, HPLC detection |
Why This Matters
A higher IC50 for CYP3A4 indicates reduced potential for metabolic drug-drug interactions, making this compound a cleaner chemical probe for target engagement studies compared to more promiscuous triazine analogs.
- [1] BindingDB BDBM50103451 (ChEMBL CHEMBL3398252). Affinity Data: IC50 = 5.00E+4 nM for CYP3A4 in human liver microsomes (testosterone substrate). View Source
- [2] Labouta IM, et al. Target identification, lead optimization and antitumor evaluation of some new 1,2,4-triazines as c-Met kinase inhibitors. Bioorg Chem. 2017;73:96-107. doi:10.1016/j.bioorg.2017.06.002. View Source
